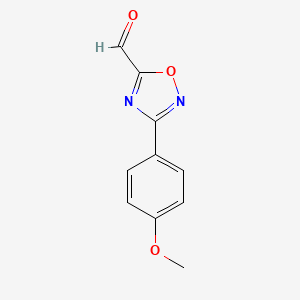

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-8-4-2-7(3-5-8)10-11-9(6-13)15-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVWXCWWYWADOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Reduction: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde largely depends on its interaction with biological targets. It has been shown to inhibit specific enzymes and receptors by binding to their active sites, thereby modulating their activity . The oxadiazole ring and the aldehyde group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects in Oxadiazole Derivatives

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate () shares the oxadiazole-carbaldehyde scaffold but substitutes the 4-methoxyphenyl group with a 4-chlorophenyl moiety. Chlorine, being highly electronegative, increases the electron-withdrawing nature of the aryl ring compared to methoxy. This difference likely alters solubility, reactivity, and biological interactions. For instance, chlorine’s inductive effects may enhance metabolic stability but reduce solubility in polar solvents. In contrast, the methoxy group improves lipophilicity and may facilitate π-π stacking interactions in biological targets .

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde () replaces the oxadiazole ring with an oxazole (one oxygen and one nitrogen atom). The absence of a second nitrogen atom reduces the ring’s aromaticity and alters dipole moments.

Comparison with Chalcone Derivatives

Chalcones, such as (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (compound 2h, ), share the 4-methoxyphenyl motif but feature an α,β-unsaturated ketone core. Despite structural differences, substitution patterns influence activity:

- Electron-withdrawing vs. electron-donating groups : In chalcones, para-substitution with electronegative groups (e.g., Br, F) on ring B enhances inhibitory activity (e.g., compound 2j, IC50 = 4.703 μM), while methoxy substitution reduces potency (compound 2p, IC50 = 70.79 μM) . This trend contrasts with oxadiazoles, where methoxy may improve target binding through hydrophobic interactions.

Data Tables

Table 1. Comparison of Key Oxadiazole Derivatives

Biological Activity

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

The structure of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde includes an oxadiazole ring that is known for its ability to interact with various biological targets. The methoxy group at the para position of the phenyl ring enhances its lipophilicity and may influence its biological activity.

The biological activity of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes and receptors. It has been shown to bind to active sites of target proteins, modulating their activity and leading to various pharmacological effects .

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde have shown potent inhibitory effects against various cancer cell lines:

These findings indicate that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities:

Case Studies

Recent studies have highlighted the potential of oxadiazoles in drug discovery:

- Study on Apoptosis Induction : A study evaluated the pro-apoptotic effects of oxadiazoles in Bcl-2 positive cancer cell lines. The results suggested that these compounds could effectively induce apoptosis through Bcl-2 inhibition .

- In Vitro Assays : Various in vitro assays have confirmed the cytotoxic effects of oxadiazoles against multiple cancer types. For example, compounds were tested against leukemia and breast cancer cell lines with significant results indicating their potential as therapeutic agents .

Q & A

Q. How can synthetic routes for 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde be designed, and what intermediates are critical?

Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction, which involves chloroformylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives to yield carbaldehyde intermediates. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde serves as a precursor, which can be further functionalized . Microwave-assisted multicomponent reactions (MCRs) using ammonium acetate as a catalyst in ethanol under 300 W irradiation (5–6 minutes) are effective for rapid synthesis and minimizing byproducts .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodology :

- NMR/IR : Analyze the aldehyde proton (δ ~9.8–10.2 ppm in NMR) and oxadiazole ring vibrations (~1600–1650 cm in IR).

- Mass Spectrometry : Exact mass determination (e.g., calculated : 204.0706) confirms molecular composition .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The crystal structure of analogous compounds (e.g., 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveals planar oxadiazole rings and intermolecular hydrogen bonding, critical for stability .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodology :

- Recrystallization : Use ethanol or ethyl acetate as solvents to isolate high-purity crystals.

- Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate gradients for complex mixtures .

- TLC Monitoring : Track reaction progress using ethyl acetate/hexane (1:3) as the mobile phase .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like dimerized aldehydes?

Methodology :

- Microwave Optimization : Adjust irradiation time (5–6 minutes) and power (300 W) to accelerate reaction kinetics and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ammonium acetate to enhance selectivity for the oxadiazole ring formation .

- Temperature Control : Maintain temperatures below 80°C during cyclization to prevent aldehyde oxidation .

Q. How do structural modifications (e.g., substituting the methoxy group) affect electronic properties and reactivity?

Methodology :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing/donating effects of substituents on the oxadiazole ring’s aromaticity.

- Experimental Validation : Synthesize analogs (e.g., 3-(4-bromophenyl) derivatives) and compare reaction rates in nucleophilic additions. Increased electron density at the aldehyde position enhances reactivity with amines .

Q. How can discrepancies between experimental and computational structural data be resolved?

Methodology :

- Crystallographic Refinement : Use SHELXL to account for thermal motion and hydrogen bonding in X-ray data. For example, torsional angles in the oxadiazole ring may deviate from DFT predictions due to crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain deviations in bond lengths .

Q. What strategies improve solubility for biological testing without altering bioactivity?

Methodology :

- Salt Formation : Co-crystallize with choline or lysine to enhance aqueous solubility, as demonstrated for structurally related pyrimidine-carboxylic acids .

- Prodrug Design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine), which hydrolyzes in physiological conditions .

Methodological Notes

- Data Contradictions : If NMR signals suggest multiple conformers, perform variable-temperature NMR or NOESY to assess rotational barriers around the oxadiazole-phenyl bond.

- Advanced Characterization : For ambiguous mass spectra, use high-resolution MALDI-TOF or ESI-MS to distinguish isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.